Adenosine A₁ Receptor Affinity (Kᵢ): 4‑Methoxybenzyl vs. 4‑Chlorobenzyl vs. Unsubstituted Benzyl Analogs in a Single Patent Series
Within the Inotek Pharmaceuticals patent series (US 8,470,800 / US 8,609,833), three 2‑chloro‑N,N‑dimethyl‑9‑benzyl‑9H‑purin‑6‑amine congeners were evaluated for human adenosine A₁ receptor binding affinity using [³H]2‑chloro‑N⁶‑cyclopentyladenosine displacement. The 4‑methoxybenzyl analog (CAS 115204‑59‑6) displayed a Kᵢ of 0.97 nM [1]. The 4‑chlorobenzyl analog (CAS 115204‑54‑1) showed a Kᵢ of 2.63 nM [2], and the unsubstituted benzyl analog (CAS 115204‑53‑0) exhibited a Kᵢ of 5.79 nM [3]. All measurements were performed under identical assay conditions (pH 7.4, 2 °C) as described in Klotz et al., Naunyn‑Schmiedeberg's Arch. Pharmacol.
| Evidence Dimension | Adenosine A₁ receptor binding affinity (Kᵢ, nM) |
|---|---|
| Target Compound Data | Kᵢ = 0.97 nM (4‑methoxybenzyl, CAS 115204‑59‑6) |
| Comparator Or Baseline | Kᵢ = 2.63 nM (4‑chlorobenzyl, CAS 115204‑54‑1); Kᵢ = 5.79 nM (unsubstituted benzyl, CAS 115204‑53‑0) |
| Quantified Difference | ~2.7‑fold more potent than 4‑chlorobenzyl analog; ~6‑fold more potent than unsubstituted benzyl analog |
| Conditions | Human adenosine A₁ receptor, [³H]CCPA displacement, pH 7.4, 2 °C membrane binding assay |
Why This Matters
The 4‑methoxy substituent confers the highest A₁ affinity in this head‑to‑head patent series, making CAS 115204‑59‑6 the preferred choice for A₁‑focused GPCR screening or agonist probe development where maximal target engagement is required.
- [1] BindingDB Entry BDBM97464. Affinity Data: Ki = 0.97 nM for adenosine A1 receptor. Linked to US Patents 8,470,800 and 8,609,833. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=97464 (accessed 2026-04-30). View Source
- [2] BindingDB Entry BDBM97465. Affinity Data: Ki = 2.63 nM for adenosine A1 receptor. Linked to US Patents 8,470,800 and 8,609,833. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=97465 (accessed 2026-04-30). View Source
- [3] BindingDB Entry BDBM108256. Affinity Data: Ki = 5.79 nM for adenosine A1 receptor. Linked to US Patents 8,470,800 and 8,609,833. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=108256 (accessed 2026-04-30). View Source
